Phosphoethanolamine

Description

Contextualization as a Fundamental Phosphomonoester Metabolite

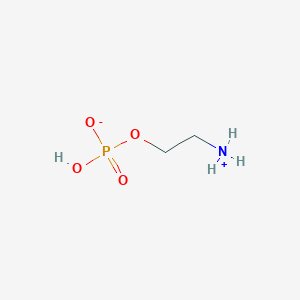

O-Phosphorylethanolamine is chemically defined as the ethanolamine (B43304) mono-ester of phosphoric acid. nih.govchemicalbook.com As a phosphomonoester, it is a key player in the intricate network of phospholipid metabolism, serving as both a building block for larger lipid molecules and a product of their breakdown. targetmol.combiorbyt.com This dual role places it at a critical metabolic crossroads. Phosphomonoesters, including O-phosphorylethanolamine, are found in significantly higher concentrations in the brain compared to other organs, where they are particularly elevated during periods of neuritic proliferation, a time of intense membrane biosynthesis. targetmol.com

Significance as a Precursor in Phospholipid Biosynthesis

The primary and most well-understood function of O-phosphorylethanolamine is its role as a direct precursor in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in eukaryotic cell membranes. pathbank.org This synthesis primarily occurs via the Kennedy pathway, a series of enzymatic reactions that are fundamental to life in mammalian cells. nih.govwikipedia.org

The Kennedy pathway consists of two parallel branches for the synthesis of the two most abundant phospholipids (B1166683): phosphatidylcholine (PC) and phosphatidylethanolamine (PE). nih.govfrontiersin.org In the CDP-ethanolamine branch, ethanolamine is first phosphorylated to O-phosphorylethanolamine. nih.govcdnsciencepub.com Subsequently, O-phosphorylethanolamine is converted to CDP-ethanolamine, which then combines with diacylglycerol to form PE. frontiersin.orgnih.gov This pathway is not only crucial for the de novo synthesis of PE but also for the production of ether phospholipids known as plasmalogens. frontiersin.orgcdnsciencepub.com

Beyond glycerophospholipids, O-phosphorylethanolamine is also a precursor in the synthesis of sphingolipids, another critical class of membrane lipids. hmdb.ca The metabolic pathways involving O-phosphorylethanolamine are thus essential for maintaining the structural integrity, fluidity, and functionality of cellular membranes, which are vital for processes such as membrane fusion, cell signaling, and transport.

Ubiquitous Presence and Role Across Diverse Organisms

The fundamental importance of O-phosphorylethanolamine is highlighted by its presence in all domains of life, from bacteria to plants and animals. hmdb.ca

In Bacteria: O-phosphorylethanolamine is a component of the lipopolysaccharide (LPS) in the outer membrane of certain Gram-negative bacteria, such as Salmonella typhimurium and Escherichia coli. nih.govnih.govacs.org It can also be found in the teichoic acids of Gram-positive bacteria. asm.org This incorporation into the bacterial cell envelope can influence the cell surface charge and interactions with the environment.

In Plants: Ethanolamine and its phosphorylated form are crucial for the synthesis of PE and PC, which are major components of eukaryotic membranes. researchgate.net In plants, unlike in most animal cells, ethanolamine can also be converted to choline (B1196258), another essential precursor for PC synthesis. nih.govresearchgate.net

In Eukaryotes: In eukaryotic organisms, including mammals, O-phosphorylethanolamine is a key intermediate in the Kennedy pathway for PE synthesis. pathbank.orgresearchgate.net It is found in all tissues, with particularly high concentrations in the brain. targetmol.commedchemexpress.com Its levels are known to change during development and have been implicated in various physiological and pathological processes. targetmol.comapexbt.com For instance, altered levels of O-phosphorylethanolamine have been observed in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. apexbt.commedchemexpress.comcaymanchem.com

The universal presence and conserved role of O-phosphorylethanolamine underscore its fundamental importance in the biochemistry of life, serving as a critical link in the synthesis of the very fabric of cellular compartments.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOOTKUPISOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061453 | |

| Record name | 2-Aminoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

72 mg/mL | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1071-23-4 | |

| Record name | Phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorylcolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Phosphoethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORYLCOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78A2BX7AEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241-243 °C, 241 - 243 °C | |

| Record name | Phosphorylcolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymatic Regulation of O Phosphorylethanolamine

Biosynthesis Pathways of O-Phosphorylethanolamine

O-Phosphorylethanolamine is produced through distinct and highly regulated metabolic routes, highlighting its central role in lipid metabolism. The main pathways responsible for its synthesis are the direct phosphorylation of ethanolamine (B43304) and its derivation from the breakdown of complex sphingolipids.

Phosphorylation of Ethanolamine by Kinase Activity

The most direct route for the synthesis of O-Phosphorylethanolamine is the ATP-dependent phosphorylation of ethanolamine. nih.govwikipedia.org This reaction is the initial, committing step in the de novo synthesis of ethanolamine-containing phospholipids (B1166683). wikipedia.org

Role of Choline (B1196258)/Ethanolamine Kinase

This phosphorylation is catalyzed by the enzyme ethanolamine kinase (EK), which belongs to the family of phosphotransferases. wikipedia.orgqmul.ac.uk In many organisms, this enzymatic activity is carried out by isoforms of choline/ethanolamine kinase (CEK), which can phosphorylate both choline and ethanolamine, albeit with different substrate specificities. wikipedia.orgnih.gov The reaction involves the transfer of a phosphate (B84403) group from ATP to ethanolamine, yielding O-Phosphorylethanolamine and ADP. nih.govwikipedia.org

The systematic name for this enzyme class is ATP:ethanolamine O-phosphotransferase (EC 2.7.1.82). wikipedia.orgqmul.ac.uk In mammals, two distinct ethanolamine-specific kinases, ETNK1 and ETNK2, have been identified, alongside choline kinases that also exhibit ethanolamine kinase activity. nih.govabcam.com This enzymatic step is crucial for channeling exogenous ethanolamine into the phospholipid synthesis pathway. frontiersin.org

| Isoform | Primary Substrate Preference (in vitro) | Observed in vivo Kinase Activity |

|---|---|---|

| CEK1 | Choline > Ethanolamine | Choline |

| CEK2 | Choline > Ethanolamine | Choline (minor contribution) |

| CEK3 | Choline | Choline (minor contribution) |

| CEK4 | Ethanolamine | Not specified for substrate, but essential for embryo development |

Intermediacy in Glycerophospholipid Biosynthesis

O-Phosphorylethanolamine is a critical intermediate in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in eukaryotic cell membranes. cdnsciencepub.comapexbt.com This synthesis primarily occurs via the CDP-ethanolamine branch of the Kennedy pathway. frontiersin.orgnih.govcdnsciencepub.com

The CDP-Ethanolamine Kennedy Pathway

The Kennedy pathway is the major route for the de novo synthesis of phosphatidylethanolamine. nih.gov It consists of three sequential enzymatic reactions:

Phosphorylation of Ethanolamine : Ethanolamine is phosphorylated by ethanolamine kinase to form O-Phosphorylethanolamine. nih.govcdnsciencepub.com

Formation of CDP-Ethanolamine : O-Phosphorylethanolamine reacts with CTP (cytidine triphosphate) to produce CDP-ethanolamine, a high-energy donor molecule. nih.govcdnsciencepub.com

Synthesis of Phosphatidylethanolamine : The phosphoethanolamine moiety from CDP-ethanolamine is transferred to a diacylglycerol (DAG) backbone to form phosphatidylethanolamine. mdpi.comresearchgate.net

This pathway is essential for producing the bulk of cellular PE, which plays roles in membrane structure, cell division, and autophagy. cdnsciencepub.comnih.gov

Critical Role of CTP:this compound Cytidylyltransferase (Pcyt2)

| Enzyme | Abbreviation | EC Number | Function |

|---|---|---|---|

| Ethanolamine Kinase | EK | 2.7.1.82 | Phosphorylates ethanolamine to produce O-Phosphorylethanolamine. nih.govwikipedia.org |

| CTP:this compound Cytidylyltransferase | Pcyt2 | 2.7.7.14 | Catalyzes the rate-limiting step: formation of CDP-ethanolamine from O-Phosphorylethanolamine and CTP. mdpi.comnih.gov |

| CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase | EPT | 2.7.8.1 | Transfers the this compound group from CDP-ethanolamine to diacylglycerol to form phosphatidylethanolamine. researchgate.netoup.com |

Derivation from Sphingolipid Metabolism

In addition to its synthesis from free ethanolamine, O-Phosphorylethanolamine is also a product of the final step in the sphingolipid degradation pathway. hmdb.canih.gov Sphingolipids are a class of lipids characterized by a sphingoid base backbone. wikipedia.org Their catabolism ultimately leads to the generation of sphingosine, which is then phosphorylated to sphingosine-1-phosphate (S1P). mdpi.com

The irreversible cleavage of S1P is catalyzed by the enzyme sphingosine-1-phosphate lyase (S1P lyase). nih.govmdpi.com This reaction breaks down S1P into two products: hexadecenal (a long-chain fatty aldehyde) and O-Phosphorylethanolamine. nih.govwikipedia.org This pathway links the catabolism of sphingolipids directly to the metabolism of glycerophospholipids, allowing for the recycling of the ethanolamine headgroup for use in other biosynthetic processes, such as the Kennedy pathway. hmdb.canih.gov

Catabolism and Degradation of O-Phosphorylethanolamine

The degradation of O-Phosphorylethanolamine is a key metabolic step, ensuring the turnover of this important intermediate. The catabolic fate of PEA is largely determined by the enzymatic machinery present within the cell, which directs it towards either simple dephosphorylation or a more complex cleavage reaction.

Dephosphorylation Processes

Dephosphorylation is a fundamental biochemical reaction that involves the removal of a phosphate group from a molecule. In the context of O-Phosphorylethanolamine, this process is catalyzed by a class of enzymes known as phosphatases, which hydrolyze the phosphoester bond to yield ethanolamine and inorganic phosphate.

Several phosphatases exhibit activity towards O-Phosphorylethanolamine. Human PHOSPHO1, a phosphatase upregulated in mineralizing cells, demonstrates high specific activity for both this compound (PEA) and phosphocholine (B91661) (PCho). nih.gov This enzyme is a member of the haloacid dehalogenase (HAD) superfamily of Mg2+-dependent hydrolases and is implicated in providing inorganic phosphate for processes like skeletal development. nih.gov The optimal pH for PHOSPHO1's activity is approximately 6.7. nih.gov The enzymatic hydrolysis of PEA is crucial for the mineralization process in cells, as PEA is one of the most abundant phosphomonoesters in cartilage. nih.gov The very low Km values of PHOSPHO1 for PEA suggest that it would be rapidly hydrolyzed under cellular conditions, indicating that PEA is a likely natural substrate for this enzyme. nih.gov

Phosphatases are a diverse group of enzymes essential for the mineralization of organic phosphorus compounds into inorganic, bioavailable forms. scirp.org The dephosphorylation of compounds like O-Phosphorylethanolamine is dependent on the specific enzyme and its source. scirp.org

Table 1: Kinetic Parameters of Human PHOSPHO1 for this compound

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH | ~6.7 | nih.gov |

| Km (μM) | 3 | nih.gov |

In the realm of plant biology, this compound Phosphatase 1 (PECP1) plays a significant role in the metabolism of O-Phosphorylethanolamine, particularly in the roots of plants like Arabidopsis thaliana under conditions of phosphate starvation. nih.govnih.gov PECP1 is a phosphatase that is induced by phosphate starvation and is involved in the dephosphorylation of the polar head groups of phospholipids, such as this compound, to liberate free inorganic phosphate. tandfonline.combiorxiv.org

The AtPECP1 gene in Arabidopsis encodes a phosphatase with in vitro specificity for both this compound and phosphocholine. nih.govnih.gov However, in vivo studies have revealed that this compound is the primary substrate of AtPECP1. nih.govnih.gov The enzyme is predominantly active in the cytosol of root cells and its biological function is mainly restricted to the roots. nih.govnih.gov During phosphate starvation, the hydrolysis of this compound by PECP1 is thought to be necessary to down-regulate the energy-intensive biosynthesis of phosphocholine. nih.govnih.gov This highlights a crucial adaptive mechanism in plants to manage phosphorus resources efficiently. nih.govnih.govoup.com

Table 2: Characteristics of this compound Phosphatase PECP1

| Characteristic | Description | Reference |

|---|---|---|

| Gene | AtPECP1 (Arabidopsis thaliana) | nih.govnih.gov |

| Cellular Location | Cytosol | nih.govnih.gov |

| Primary Substrate (in vivo) | This compound | nih.govnih.gov |

| Primary Location of Activity | Roots | nih.govnih.gov |

| Inducing Condition | Phosphate Starvation | nih.govnih.govtandfonline.combiorxiv.org |

| Proposed Function | Down-regulation of phosphocholine biosynthesis during phosphate starvation | nih.govnih.gov |

O-Phosphoethanolamine Phospho-lyase (hEtnppl) Activity

Distinct from dephosphorylation, O-Phosphorylethanolamine can also be catabolized by a phospho-lyase enzyme. In humans, this enzyme is known as O-phosphoethanolamine phospho-lyase (hEtnppl), also referred to as AGXT2L1. nih.govpeerj.com This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the irreversible degradation of PEA. nih.govnih.gov

The catalytic action of O-Phosphoethanolamine phospho-lyase involves the cleavage of the O-phosphoethanolamine molecule to produce acetaldehyde (B116499), ammonia (B1221849), and inorganic phosphate. nih.govnih.govontosight.aiuniprot.org This reaction is a 1,2-elimination of the phosphate group from the O-phosphorylethanolamine-pyridoxal phosphate complex. researchgate.net The mechanism is distinct from hydrolysis as it does not involve the addition of water to cleave the bond. ontosight.ai Instead, it is a phospho-lyase activity that results in the formation of acetaldehyde and the release of both ammonia and phosphate. ontosight.ai

Human O-phosphoethanolamine phospho-lyase (hEtnppl) exhibits remarkable substrate selectivity, showing a strong preference for O-Phosphorylethanolamine and discriminating against other structurally similar amino compounds. nih.govresearchgate.net This strict specificity is crucial, particularly in the brain where the enzyme is predominantly expressed, to prevent the inactivation of the enzyme by other amines that are structurally similar to PEA. nih.gov

The active site of hEtnppl is optimized to bind dianionic groups, which is a primary determinant of its specificity for PEA. nih.govresearchgate.net Kinetic studies have revealed unconventional features for this PLP-dependent enzyme. Upon reaction with PEA, there is an accumulation of a stable Michaelis (noncovalent) complex. nih.govresearchgate.net While this accumulation might seem counterproductive for achieving maximum catalytic speed, it is thought to contribute significantly to optimizing substrate specificity, representing a trade-off between selectivity and efficiency. nih.govresearchgate.net The enzyme shows very little to no activity as a transaminase. nih.gov

Table 3: Substrate Specificity of O-Phosphoethanolamine Phospho-lyase

| Compound | Substrate Activity | Reference |

|---|---|---|

| O-Phosphorylethanolamine | Yes | nih.govresearchgate.netresearchgate.net |

| Ethanolamine | No | researchgate.net |

| Ethylphosphate | No | researchgate.net |

| Ethylamine | No | researchgate.net |

| Ethylenimine | No | researchgate.net |

| 2-Aminoethylphosphonate | No | researchgate.net |

Kinetic Characterization and Regulatory Features

The enzymatic regulation of O-Phosphorylethanolamine is primarily governed by O-phosphoethanolamine phospho-lyase (PEA-PL), a pyridoxal 5'-phosphate (PLP) dependent enzyme. nih.govresearchgate.net This enzyme catalyzes the degradation of PEA into acetaldehyde, ammonia, and inorganic phosphate. nih.gov

Kinetic Properties of O-Phosphorylethanolamine Phospho-lyase:

Studies on human O-phosphoethanolamine phospho-lyase have revealed distinct kinetic properties. The enzyme demonstrates remarkable substrate selectivity, showing a strong preference for PEA over other structurally similar amino compounds. nih.govunipr.it The active site of PEA-PL is optimized to bind dianionic groups, which is a key factor in its specificity for PEA. nih.gov

The kinetic parameters of PEA-PL have been determined in various studies. For the enzyme purified from rat liver, the apparent Michaelis constant (Km) for O-phosphorylethanolamine was found to be 6.1 x 10⁻⁴ M, and the Km for the cofactor pyridoxal phosphate was 2.7 x 10⁻⁷ M. researchgate.net The enzyme's activity has a pH optimum of 7.8. researchgate.netresearchgate.net Inorganic phosphate acts as a competitive inhibitor with an apparent inhibition constant (Ki) of 1.3 x 10⁻³ M. researchgate.net

A unique feature of the human PEA-PL is the accumulation of a Michaelis (noncovalent) complex with PEA during the catalytic cycle. nih.gov This is unusual for PLP-dependent enzymes and may contribute to the enzyme's high substrate specificity, representing a trade-off between catalytic efficiency and selectivity. nih.govunipr.it

Regulatory Features:

The expression and activity of O-phosphorylethanolamine phospho-lyase are subject to metabolic regulation. In animal tissues, the enzyme's activity is influenced by dietary factors. For instance, a high protein diet has been shown to increase the enzymatic activity in rat liver. researchgate.netnih.gov Furthermore, the enzyme exhibits a distinct diurnal variation in its activity. researchgate.net The regulation of PEA-PL is critical for maintaining the homeostasis of phosphatidylethanolamine, a key membrane phospholipid. researchgate.netnih.gov

Another enzyme involved in the metabolism of O-Phosphorylethanolamine is alkaline phosphatase, which can hydrolyze it to ethanolamine and inorganic phosphate. mdpi.com The equilibrium constant for the hydrolysis of O-phosphorylethanolamine by E. coli alkaline phosphatase has been determined to be 0.56. acs.org

Table 1: Kinetic Parameters of O-Phosphorylethanolamine Metabolizing Enzymes

| Enzyme | Organism/Tissue | Substrate | Km | pH Optimum | Inhibitors | Reference |

|---|---|---|---|---|---|---|

| O-Phosphorylethanolamine phospho-lyase | Rat Liver | O-Phosphorylethanolamine | 6.1 x 10⁻⁴ M | 7.8 | Inorganic Phosphate (Ki = 1.3 x 10⁻³ M) | researchgate.net |

| O-Phosphorylethanolamine phospho-lyase | Rat Liver | Pyridoxal Phosphate | 2.7 x 10⁻⁷ M | 7.8 | - | researchgate.net |

| Alkaline Phosphatase | E. coli | O-Phosphorylethanolamine | - | - | - | acs.org |

Molecular Interactions and Chemical Transformations of O-Phosphorylethanolamine

O-Phosphorylethanolamine participates in various molecular interactions and chemical transformations that are crucial for its biological functions.

Complexation with Divalent Metal Ions (e.g., Mg²⁺) and Biological Implications

O-Phosphorylethanolamine can form stable complexes with divalent metal ions, such as magnesium (Mg²⁺). smolecule.comnih.gov These interactions are significant as they can influence the biological availability and function of PEA. smolecule.com Potentiometric titrations have demonstrated the formation of different species of Mg²⁺-PEA complexes depending on the pH and ionic strength of the solution. nih.gov

A study investigating the complexation of PEA with Mg²⁺ identified the formation of three main species: MLH₂, MLH, and ML, where M represents the metal ion and L represents the ligand (PEA). nih.govnih.gov The formation constants for these complexes have been determined at different temperatures. nih.gov The interaction primarily occurs through the phosphate group of PEA, leading to the formation of a four-membered ring structure. nih.govfrontiersin.org This complexation is an electrostatic interaction. nih.govnih.gov

The interaction of PEA with metal ions is important in the context of biological membranes, where the properties of the polar headgroups of phospholipids are influenced by the surrounding cations. nih.gov

Table 2: Formation Constants (log K) for Mg²⁺-O-Phosphorylethanolamine Complexes at I = 0.15 mol L⁻¹ in NaCl

| Species | t = 15°C | t = 25°C | t = 37°C |

|---|---|---|---|

| MLH₂ | 1.13 | 1.08 | 1.02 |

| MLH | 2.94 | 2.87 | 2.78 |

| ML | 4.88 | 4.79 | 4.67 |

Data from De Stefano, et al. (2022). nih.gov

Formation of Schiff Bases with Pyridoxal 5'-Phosphate

O-Phosphorylethanolamine can undergo a chemical transformation by forming a Schiff base with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. researchgate.netacs.orgnih.gov This reaction is a crucial initial step in the enzymatic degradation of PEA by O-phosphoethanolamine phospho-lyase. nih.govresearchgate.net

The formation of the Schiff base involves the reaction between the amino group of PEA and the aldehyde group of PLP. researchgate.netnih.gov Studies have shown that the rate and equilibrium formation constants for the Schiff bases of aminophosphates like PEA are lower compared to those of amino acids. nih.gov A theoretical study using density functional theory confirmed that the activation energy for the formation of the Schiff base is higher for aminophosphates than for amino acids. researchgate.netnih.gov

The pH of the environment influences the formation of the Schiff base, with the reactivity of the different ionic forms of the reactants playing a role. acs.org The formation of this covalent intermediate is a key step that allows for the subsequent catalytic steps leading to the cleavage of the C-O-P bond in PEA. nih.gov

Biological Functions and Cellular Roles of O Phosphorylethanolamine

Contribution to Biological Membrane Structure and Function

O-Phosphorylethanolamine is the direct precursor to the head group of phosphatidylethanolamine (B1630911) (PE), a key phospholipid that constitutes 15-25% of total phospholipids (B1166683) in mammalian cells. nih.gov PE's contribution to membrane structure and function is multifaceted, stemming from its unique molecular shape and chemical properties. Structurally, PE is an amphipathic molecule with a hydrophilic (water-attracting) phosphorylethanolamine head and two hydrophobic (water-repelling) fatty acid tails. creative-proteomics.comcreative-proteomics.com This nature allows it to be a fundamental building block of the lipid bilayer, which forms the protective barrier of cells and their organelles. creative-proteomics.com

Unlike other major phospholipids such as phosphatidylcholine, PE has a smaller polar head group in proportion to its fatty acid chains, giving the molecule a distinct cone shape. nih.govcreative-proteomics.com This intrinsic biophysical property is critical for regulating membrane dynamics. The presence of PE induces negative curvature in the membrane, which is essential for the structural integrity and fluidity of the lipid bilayer. nih.govwikipedia.org This influences the packing of other phospholipids and is vital for processes that require membrane bending and reshaping. nih.gov The fatty acid composition within PE molecules further modulates membrane fluidity; unsaturated fatty acids create kinks that prevent tight packing, thereby increasing the membrane's flexibility. creative-proteomics.com This dynamic quality is essential for the proper function of embedded membrane proteins and for cellular activities like endocytosis and exocytosis. creative-proteomics.comnbinno.com

| Property | Contribution to Membrane Structure & Function | Reference |

|---|---|---|

| Amphipathic Nature | Forms the fundamental lipid bilayer, acting as a cellular barrier. | creative-proteomics.com |

| Cone Shape | Induces membrane curvature, influencing membrane stability and flexibility. Essential for processes requiring membrane bending. | nih.govcreative-proteomics.comwikipedia.org |

| Small Head Group | Promotes the formation of non-bilayer hexagonal phase structures, which facilitates membrane fusion and fission events. | nih.gov |

| Fatty Acid Composition | The degree of saturation in the fatty acid tails regulates membrane fluidity, affecting the lateral movement of proteins and lipids. | creative-proteomics.com |

Regulation of Fundamental Cellular Processes

As a precursor to PE, O-Phosphorylethanolamine plays a pivotal role in a variety of fundamental cellular processes, including membrane dynamics, cell cycle progression, autophagy, and apoptosis. apexbt.com

The unique cone shape of PE is a key factor in its ability to regulate membrane dynamics and facilitate fusion and fission events. nih.gov These processes are essential for vesicle trafficking, organelle dynamics, and cell division. creative-proteomics.com The tendency of PE to form non-bilayer hexagonal phases helps to overcome the energy barriers associated with the merging or splitting of lipid bilayers. nih.gov This property is critical for events such as the fusion of vesicles with the plasma membrane during exocytosis and the budding of vesicles during endocytosis. creative-proteomics.comnbinno.com Furthermore, PE has been shown to be essential for the disassembly of the contractile ring during cytokinesis, the final stage of cell division. wikipedia.orgasm.org

The synthesis of PE is intricately linked with the regulation of the cell cycle. nih.gov The production of key phospholipids, including PE, is not uniform throughout the cell cycle but is specifically coordinated with its progression, particularly at the transition from the G1 to the S phase. babraham.ac.uk This coordination ensures that membrane biogenesis keeps pace with cell growth and proliferation. babraham.ac.uk Research has demonstrated that synthetic phosphoethanolamine can directly influence the cell cycle. In human breast cancer MCF-7 cells, it was shown to induce cell cycle arrest in the G1 phase. nih.gov This effect was linked to an inhibition of cyclin D1, a key protein that drives progression through the G1 phase. nih.gov

| Cellular Process | Finding | Model System | Reference |

|---|---|---|---|

| Cell Cycle Progression | Phospholipid anabolism, including PE synthesis, is tightly coordinated with the G1/S transition. | Metazoan cells | babraham.ac.uk |

| Cell Cycle Arrest | Synthetic this compound induces G1 phase arrest through the inhibition of cyclin D1. | Human breast cancer MCF-7 cells | nih.gov |

| Cytokinesis | PE is required for the proper disassembly of the contractile ring during cell division. | Mammalian cells | wikipedia.orgasm.org |

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates to maintain cellular homeostasis. nih.govmicrobialcell.com PE plays a direct and indispensable role in this pathway. nih.govnih.gov Specifically, PE is required for the formation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic material for degradation. creative-biolabs.comnih.gov During the initiation of autophagy, PE covalently attaches to the protein Atg8 (and its mammalian homologues, the LC3/GABARAP family), a crucial step that facilitates the expansion of the autophagosomal membrane. creative-biolabs.comnih.gov Studies have shown that increasing the intracellular levels of PE, by providing its precursor ethanolamine (B43304), can significantly increase autophagic flux. nih.gov This suggests that the availability of PE can be a rate-limiting factor for functional autophagy. nih.govnih.gov

O-Phosphorylethanolamine and its derivative PE are also implicated in apoptosis, or programmed cell death. apexbt.com The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process that involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. creative-proteomics.commdpi.com Synthetic this compound has been shown to induce apoptosis in human breast cancer cells specifically through this mitochondrial pathway. nih.gov This induction involves the disruption of the mitochondrial membrane potential, an increase in the expression of cytochrome c, and the subsequent activation of caspase-3-like activity, which executes the final stages of cell death. nih.gov Furthermore, PE's role as a major component of the inner mitochondrial membrane positions it to influence the activity of respiratory complexes and the integrity of the mitochondrial membrane, which are critical checkpoints in apoptotic signaling. creative-proteomics.comcreative-proteomics.com

Neurobiological Implications

In the human body, PE is found in all cells but is particularly enriched in nervous tissue. wikipedia.org It constitutes up to 45% of the phospholipids in the white matter of the brain, nerves, and spinal cord, highlighting its importance for neuronal function. wikipedia.org In the nervous system, PE is involved in processes such as neurotransmitter release and synaptic function. creative-proteomics.com

Significantly, alterations in the levels of O-Phosphorylethanolamine have been directly linked to several major neurodegenerative diseases. apexbt.com Postmortem studies of brain tissue have revealed that levels of O-Phosphorylethanolamine are significantly decreased in patients with Alzheimer's disease and Huntington's disease. apexbt.comsigmaaldrich.com Similarly, lower concentrations of O-Phosphorylethanolamine have been identified in the midbrain and cerebrospinal fluid of individuals with Parkinson's disease. apexbt.com These findings suggest that a disruption in the metabolism of O-Phosphorylethanolamine and PE may be a contributing factor to the neuronal death and dysfunction characteristic of these conditions. apexbt.com

| Neurodegenerative Disease | Observed Change in O-Phosphorylethanolamine | Location | Reference |

|---|---|---|---|

| Alzheimer's Disease | Significantly reduced levels | Postmortem brain samples | apexbt.comsigmaaldrich.com |

| Huntington's Disease | Significantly reduced levels | Postmortem brain samples | apexbt.comsigmaaldrich.com |

| Parkinson's Disease | Lower levels | Midbrain and cerebrospinal fluid | apexbt.com |

Role in Learning, Memory, and Neurotransmission

O-Phosphorylethanolamine is integral to the structural and functional integrity of the brain, where it is found in high concentrations. targetmol.com As a precursor in the synthesis of phosphatidylethanolamine (PE), a major component of neuronal cell membranes, it is essential for membrane integrity and fluidity, which are critical for synaptic plasticity—the cellular basis for learning and memory. medchemexpress.com

The compound's significance in neurological function is further highlighted by its structural similarity to the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). nih.govtargetmol.com This resemblance suggests a potential role in neurotransmission. Research has also pointed to altered levels of O-Phosphorylethanolamine in neurodegenerative conditions. For instance, decreased concentrations of this phosphomonoester have been observed in the brains of individuals with Alzheimer's disease. targetmol.commedchemexpress.com Similarly, changes in O-Phosphorylethanolamine levels have been noted in the amygdala of Parkinson's disease patients. caymanchem.com While the precise mechanisms are still under investigation, these findings underscore the compound's importance in maintaining neurological health.

| Aspect | Description | Associated Conditions |

|---|---|---|

| Precursor to Phospholipids | Essential for the synthesis of phosphatidylethanolamine (PE), a key component of neuronal membranes. | General neuronal health and function. |

| Structural Similarity to GABA | Shares structural features with the main inhibitory neurotransmitter, suggesting a potential role in neurotransmission. nih.govtargetmol.com | Not yet fully elucidated. |

| Neurodegenerative Diseases | Decreased levels have been found in post-mortem brains of Alzheimer's disease patients. targetmol.commedchemexpress.com Altered levels are also associated with Parkinson's disease. medchemexpress.comcaymanchem.com | Alzheimer's Disease, Parkinson's Disease. |

Astrocyte Lipid Homeostasis Regulation

Astrocytes, a type of glial cell in the central nervous system, are crucial for maintaining brain homeostasis, including the regulation of lipid metabolism. O-Phosphorylethanolamine is a key player in the modulation of astrocyte lipid composition. The catabolism of O-Phosphorylethanolamine is carried out by the enzyme ethanolamine phosphate (B84403) phospholyase (Etnppl), which has been identified as an astrocyte-specific gene induced during fasting.

The activity of Etnppl in breaking down O-Phosphorylethanolamine directly influences the levels of phosphatidylethanolamine (PE) in the brain. Studies have shown that a deficiency in Etnppl leads to an accumulation of PE and alters the profile of polyunsaturated fatty acids within both PE and phosphatidylcholine species in the brain. This demonstrates that the enzymatic regulation of O-Phosphorylethanolamine levels in astrocytes is a critical mechanism for controlling the brain's phospholipid landscape and maintaining lipid homeostasis.

Role in Plant Physiology and Stress Response

In the realm of plant biology, O-Phosphorylethanolamine is a central metabolite in the synthesis of essential membrane lipids and plays a significant role in how plants adapt to environmental challenges, particularly nutrient availability.

Regulation of Plant Growth

O-Phosphorylethanolamine is a precursor for the synthesis of phosphatidylethanolamine (PE) and phosphatidylcholine (PC), which are two of the most abundant phospholipids in the membranes of plant cells. mdpi.com The integrity and functionality of these membranes are paramount for a vast array of cellular processes that underpin plant growth and development. These processes include cell division, expansion, and differentiation. The synthesis of these crucial phospholipids from ethanolamine precursors is a fundamental aspect of plant biology, and any disruption in this pathway can lead to abnormal growth and developmental defects. mdpi.com

Response to Nutrient Stress (e.g., Phosphorus Availability)

Plants have evolved sophisticated mechanisms to cope with limitations in essential nutrients like phosphorus. When faced with phosphate starvation, plants initiate a series of adaptive responses, and O-Phosphorylethanolamine metabolism is a key component of this strategy. One of the notable responses to phosphate deficiency is the upregulation of various phosphatases. Among these, enzymes with specificity for O-Phosphorylethanolamine, such as PECP1 in Arabidopsis thaliana, are induced. nih.gov

The induction of these phosphatases leads to the hydrolysis of O-Phosphorylethanolamine. This enzymatic action is thought to be a mechanism to remobilize the phosphate locked in this compound, making it available for other essential metabolic processes. This response is most pronounced in the roots, which are at the forefront of nutrient acquisition. nih.gov By modulating the levels of O-Phosphorylethanolamine, plants can fine-tune their metabolic pathways to conserve and reallocate scarce phosphorus resources, thereby enhancing their survival under nutrient-limiting conditions.

| Stress Condition | Plant Response involving O-Phosphorylethanolamine | Key Enzymes/Genes | Primary Location of Response |

|---|---|---|---|

| Phosphorus Starvation | Upregulation of phosphatases that hydrolyze O-Phosphorylethanolamine to remobilize phosphate. | PECP1, PS2 | Roots |

O Phosphorylethanolamine in Disease Pathogenesis and Health Research

Neurodegenerative Disorders

The brain is exceptionally rich in lipids, and the integrity of phospholipid metabolism is paramount for normal neurological function. mdpi.com Disruptions in this delicate balance are a recurring theme in many neurodegenerative diseases, with O-Phosphorylethanolamine emerging as a key metabolite in these complex pathologies. nih.govlidsen.com

Altered O-Phosphorylethanolamine Levels in Alzheimer's Disease

Alzheimer's disease (AD), the leading cause of dementia, is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. nih.govmit.edu A growing body of evidence points to significant alterations in phospholipid metabolism in the brains of individuals with AD. mdpi.comnih.govarizona.edu Research has specifically identified decreased levels of O-Phosphorylethanolamine (PEA) in post-mortem brain samples from AD patients.

One study using high-performance liquid chromatography found significant reductions in PEA levels in multiple brain regions affected by AD. nih.gov The decreases were most pronounced in the temporal cortex, followed by the frontal cortex and hippocampus, areas critically involved in memory and cognitive functions. nih.gov These findings suggest that the depletion of this key phospholipid precursor may be linked to the neuronal loss characteristic of the disease. nih.gov Furthermore, studies have noted that low serum levels of the parent phospholipid, phosphatidylethanolamine (B1630911) (PE), are associated with a faster progression from mild cognitive impairment (MCI) to AD, highlighting the potential of these molecules as biomarkers. nih.gov The dysregulation extends to enzymes involved in phospholipid synthesis; for instance, the activity of phosphatidylethanolamine-N-methyltransferase, an enzyme in a related pathway, was found to be decreased in the frontal cortex of AD brains. nih.gov

| Brain Region | Percentage Reduction in PEA Levels | Reference |

|---|---|---|

| Temporal Cortex | 64% | nih.gov |

| Frontal Cortex | 48% | nih.gov |

| Hippocampus | 40% | nih.gov |

Involvement in Huntington's Disease Mechanisms

Huntington's disease (HD) is a hereditary neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric disturbances. nih.gov The underlying cause is a mutation in the Huntingtin gene, but the precise mechanisms leading to neuronal death, particularly in the striatum, are still being unraveled. nih.gov Similar to Alzheimer's, research has implicated altered phospholipid metabolism in HD pathogenesis.

A key study demonstrated a dramatic reduction of O-Phosphorylethanolamine in the basal ganglia of HD patients. nih.gov The most substantial decrease was observed in the caudate nucleus, with significant reductions also found in the putamen and nucleus accumbens. nih.gov These findings suggest that the depletion of PEA is a prominent feature in the most affected brain regions in HD, likely accompanying the extensive neuronal death that occurs. nih.gov The selective vulnerability of these brain regions may be influenced by their specific lipid composition. nih.gov

| Brain Region | Percentage Reduction in PEA Levels | Reference |

|---|---|---|

| Caudate | 76% | nih.gov |

| Putamen | 53% | nih.gov |

| Nucleus Accumbens | 48% | nih.gov |

Correlation with Parkinson's Disease Progression

Parkinson's disease (PD) is the second most common neurodegenerative disorder, primarily known for its motor symptoms resulting from the loss of dopaminergic neurons in the substantia nigra. nih.govmdpi.com The pathology of PD also involves the aggregation of the protein α-synuclein into Lewy bodies. nih.gov The link between phospholipid metabolism and PD is an active area of investigation, with studies pointing to the involvement of phosphatidylethanolamine (PE) and its precursors. nih.govmichaeljfox.orgnih.gov

Research using yeast and worm models of PD has shown that low levels of PE, caused by mitochondrial dysfunction, lead to increased levels and aggregation of α-synuclein. nih.gov In clinical studies, metabolomic profiling of cerebrospinal fluid (CSF) from PD patients has identified significant alterations in various biochemicals, though specific changes in O-Phosphorylethanolamine have been inconsistent across studies. nih.govhenryford.com However, the broader evidence suggests that dysfunctional fatty acid and glycerophospholipid metabolism plays a role in the pathogenesis of PD. nih.govnih.gov The study of PE and its metabolic pathways is considered a promising avenue for identifying biomarkers to diagnose and monitor PD progression. michaeljfox.org

Cancer Biology and Oncogenesis

The metabolic landscape of cancer cells is profoundly different from that of normal cells. One of the most well-known metabolic alterations is the Warburg effect, where cancer cells favor aerobic glycolysis for energy production. wikipedia.orgelsevierpure.comcancer.gov Alongside this, the metabolism of phospholipids (B1166683) is also significantly reprogrammed, a phenomenon that supports the rapid growth and proliferation of tumors. nih.gov

Dysregulation in Tumor Phospholipid Metabolism

Virtually all cancers exhibit abnormal choline (B1196258) and ethanolamine (B43304) phospholipid metabolism. nih.govjohnshopkins.edu This metabolic reprogramming is now considered a hallmark of cancer. nih.gov Increased concentrations of O-Phosphorylethanolamine and other phospholipid precursors are frequently observed in various types of tumors, including breast cancer. nih.gov

This dysregulation is driven by alterations in the enzymes that govern phospholipid synthesis and breakdown. researchgate.net The increased synthesis of phospholipids like phosphatidylethanolamine is essential for cancer cells to build new membranes required for rapid cell division. nih.gov The pathway for PE biosynthesis has been identified as a critical component for the development of certain cancers, such as liver cancer, and is now being explored as a potential target for chemotherapy. nih.gov This metabolic shift is not just a consequence of malignant transformation but an active contributor to it, influencing key cellular processes. johnshopkins.edu

Influence on Cancer Cell Proliferation, Survival, and Migration

O-Phosphorylethanolamine and its associated metabolic pathways have a direct impact on the defining characteristics of cancer cells, including their ability to proliferate, survive under stress, and metastasize.

Studies have shown that synthetic O-Phosphorylethanolamine can act as an anticancer agent. nih.gov It has been found to induce cytotoxicity and apoptosis (programmed cell death) in various tumor cell lines while not affecting normal cells. nih.gov This pro-apoptotic effect involves the loss of mitochondrial membrane potential and the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov

Conversely, under conditions of nutrient starvation, such as glutamine deprivation, which is common in the tumor microenvironment, cancer cells can accumulate O-Phosphorylethanolamine. nih.gov This accumulation, resulting from the downregulation of the enzyme PCYT2, has been shown to protect cancer cells and support tumor growth. nih.gov Furthermore, the phosphatidylethanolamine-binding protein 4 (PEBP4) is highly expressed in many tumors and is associated with increased proliferation, metastasis, and resistance to therapy by activating various signaling pathways. dovepress.comdovepress.com These findings highlight the complex and context-dependent role of O-Phosphorylethanolamine metabolism in cancer biology.

| Finding | Effect | Mechanism | Reference |

|---|---|---|---|

| Synthetic Pho-s Treatment | Induces apoptosis in tumor cells | Increases Annexin-V positive cells, loss of mitochondrial potential, increased caspase-3 activity | nih.gov |

| Synthetic Pho-s Treatment | Inhibits tumor growth in vivo | Inhibits progression to S phase of the cell cycle | nih.gov |

| PEtn Accumulation (under glutamine starvation) | Protects cancer cells and promotes tumor growth | Downregulation of PCYT2 enzyme | nih.gov |

Modulation by Experimental Therapeutic Agents in Cancer Models

In preclinical cancer research, the metabolism of O-Phosphorylethanolamine (PEtn) has been a focal point for the development of novel therapeutic strategies. Experimental agents have been shown to modulate intracellular PEtn levels, consequently impacting cancer cell proliferation, survival, and metabolic adaptability.

One notable example involves the use of meclizine (B1204245), an over-the-counter antihistamine, which has been repurposed in cancer studies for its inhibitory effect on the phosphatidylethanolamine biosynthesis pathway. In hepatocellular carcinoma (HCC) models, treatment with meclizine led to a significant increase in cellular PEtn levels. For instance, incubation of HepG2 cells with 40 µM meclizine for 24 hours resulted in a 3.7-fold increase in PEtn. This accumulation is a consequence of meclizine inhibiting phosphatidylethanolamine cytidylyltransferase (PCYT2), a key enzyme in the conversion of PEtn to CDP-ethanolamine. The buildup of PEtn has been shown to inhibit the mitochondrial electron transport chain, thereby impairing cellular respiration.

Furthermore, researchers have explored synergistic therapeutic combinations to exploit the metabolic vulnerabilities created by PEtn accumulation. The glycolysis inhibitor PFK158, which targets the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), has been used in conjunction with meclizine. By inhibiting glycolysis, PFK158 forces cancer cells to become more reliant on mitochondrial respiration for energy production. However, the concurrent meclizine-induced accumulation of PEtn, which inhibits mitochondrial function, creates a synthetic lethal scenario, leading to a synergistic inhibition of cancer cell growth. This combination has demonstrated efficacy in inhibiting the growth of human liver carcinoma cell lines both in vitro and in xenotransplantation models. news-medical.netsci-hub.se

Another aspect of PEtn modulation in cancer models relates to the cellular response to nutrient deprivation, a common feature of the tumor microenvironment. Studies have shown that glutamine deprivation can lead to an accumulation of PEtn in cancer cells. This is mediated by the downregulation of PCYT2, which is partly controlled by the transcription factor ELF3. The accumulation of PEtn under these stressful conditions appears to be a protective mechanism for cancer cells, correlating with tumor growth. nih.gov Conversely, the overexpression of PCYT2 has been found to reduce PEtn levels and suppress tumor growth, highlighting the therapeutic potential of targeting this metabolic pathway. nih.gov

These findings underscore the principle that modulating PEtn levels through experimental therapeutic agents can be an effective strategy to disrupt cancer cell metabolism and inhibit tumor progression.

Identification as a Differential Metabolite in Specific Cancers

Metabolomic profiling studies have consistently identified O-Phosphorylethanolamine as a differential metabolite in various types of cancer, distinguishing cancerous tissues and biofluids from their non-malignant counterparts. nih.govnih.gov This altered abundance of PEtn is increasingly recognized as a metabolic hallmark of cancer, reflecting the profound reprogramming of cellular metabolism that occurs during tumorigenesis and progression.

In hepatocellular carcinoma (HCC), a significant upregulation of the phosphatidylethanolamine biosynthesis pathway has been observed. Metabolomic analysis of developing hepatic organoids revealed a dramatic increase in PEtn abundance—over 170-fold higher in hepatoblasts compared to induced pluripotent stem cells (iPSCs). news-medical.net This finding suggests that the machinery for PEtn synthesis is highly active during early liver development and may be reactivated in liver cancer.

Furthermore, in breast cancer, the accumulation of PEtn and the downregulation of the enzyme PCYT2 have been correlated with a poor prognosis. nih.gov This suggests that elevated PEtn levels may contribute to a more aggressive tumor phenotype, possibly by promoting cell survival under the nutrient-starved conditions of the tumor microenvironment. nih.gov

The role of PEtn as a differential metabolite is not limited to solid tumors. In studies of acute myeloid leukemia (AML), a drug combination that elevates intracellular PEtn has shown high activity against AML cells in vitro, indicating that this metabolic perturbation is also relevant in hematological malignancies. news-medical.net

The following table summarizes findings from studies where O-Phosphorylethanolamine was identified as a differential metabolite in cancer:

| Cancer Type | Sample Type | Observation | Associated Findings |

| Hepatocellular Carcinoma (HCC) | Cell lines (HepG2, HuH7), Xenograft models | Increased intracellular PEtn upon treatment with meclizine. news-medical.net | Inhibition of mitochondrial respiration, synergistic growth inhibition with glycolysis inhibitors. news-medical.net |

| Breast Cancer | Human breast tumors | PEtn accumulation and PCYT2 downregulation. nih.gov | Correlation with poor prognosis and tumor growth under nutrient starvation. nih.gov |

| Acute Myeloid Leukemia (AML) | Cell lines | Sensitivity to drug combinations that increase PEtn. news-medical.net | Suggests the PEtn pathway is a potential therapeutic target. news-medical.net |

| Various Cancers | General observation | Abnormal choline and ethanolamine phospholipid metabolism detected by magnetic resonance spectroscopy (MRS). nih.govnih.gov | Considered a metabolic hallmark of cancer. nih.govnih.gov |

These consistent observations of altered PEtn levels across different cancer types solidify its importance as a biomarker and a potential target for therapeutic intervention.

Metabolic and Genetic Disorders

Association with Hypophosphatasia (HPP)

Hypophosphatasia (HPP) is a rare, inherited metabolic disorder characterized by defective bone and tooth mineralization. The underlying cause of HPP is a deficiency in the activity of the tissue-nonspecific alkaline phosphatase (TNSALP) enzyme, resulting from mutations in the ALPL gene. ada.org A key biochemical hallmark of HPP is the accumulation of TNSALP substrates in the body. One of these substrates is O-Phosphorylethanolamine (PEtn).

In individuals with HPP, the reduced activity of TNSALP leads to an inability to efficiently hydrolyze PEtn. Consequently, PEtn accumulates and is excreted in high levels in the urine. news-medical.netnih.govspringermedizin.dewustl.edudntb.gov.ua The measurement of urinary PEtn is therefore a valuable diagnostic marker for HPP. news-medical.netnih.govspringermedizin.dewustl.edudntb.gov.uamedscape.comsoftbones.org While elevated urinary PEtn is a characteristic finding, it is often assessed in conjunction with other biochemical markers for a definitive diagnosis. These include low serum alkaline phosphatase activity and elevated levels of other TNSALP substrates such as inorganic pyrophosphate (PPi) and pyridoxal (B1214274) 5'-phosphate (PLP). news-medical.netnih.govspringermedizin.dewustl.edudntb.gov.ua The degree of elevation in these substrates often correlates with the severity of the disease. news-medical.net

The clinical presentation of HPP is highly variable, ranging from a lethal perinatal form with almost no skeletal mineralization to a milder adult form characterized by dental problems and fractures. Regardless of the clinical form, elevated PEtn is a consistent biochemical feature.

The following table outlines the key biochemical markers used in the diagnosis of Hypophosphatasia:

| Biomarker | Biofluid | Observation in HPP | Diagnostic Significance |

| Alkaline Phosphatase (ALP) | Serum | Low activity news-medical.net | Primary diagnostic indicator. |

| O-Phosphorylethanolamine (PEtn) | Urine | Elevated levels news-medical.netnih.govspringermedizin.dewustl.edudntb.gov.ua | Key biochemical hallmark. news-medical.net |

| Inorganic Pyrophosphate (PPi) | Plasma, Urine | Elevated levels springermedizin.dedntb.gov.uamedscape.com | Contributes to defective mineralization. |

| Pyridoxal 5'-Phosphate (PLP) | Plasma | Elevated levels news-medical.netspringermedizin.dedntb.gov.uamedscape.com | Most commonly used marker along with low ALP. news-medical.net |

Implications in Acute Pancreatitis

Acute pancreatitis is a serious inflammatory condition of the pancreas. Recent metabolomic studies have shed light on the significant metabolic perturbations that occur during the course of this disease, with O-Phosphorylethanolamine emerging as a metabolite of interest.

In experimental mouse models of acute pancreatitis induced by either cerulein or L-arginine, metabolomic analysis of pancreatic tissue revealed a significant decrease in the levels of O-Phosphorylethanolamine. nih.gov This reduction in PEtn suggests an alteration in phospholipid metabolism within the pancreas during the inflammatory process.

Importantly, further investigation in these models demonstrated that the supplementation with O-Phosphorylethanolamine, along with glutamic acid (which was also found to be decreased), could attenuate the severity of cerulein-induced acute pancreatitis. sci-hub.senih.gov This finding suggests that the depletion of PEtn may not just be a consequence of the disease but could also play a role in its pathogenesis. The restoration of PEtn levels may have a protective effect on the pancreatic tissue.

While the precise mechanisms by which PEtn exerts this protective effect are still under investigation, it is hypothesized to be related to its role as a precursor for the synthesis of phosphatidylethanolamine, a crucial component of cell membranes. Maintaining membrane integrity is vital for cellular function and survival, especially in the context of the cellular injury that characterizes acute pancreatitis.

The following table summarizes the findings regarding O-Phosphorylethanolamine in acute pancreatitis models:

| Model | Observation in Pancreatic Tissue | Intervention | Outcome of Intervention |

| Cerulein-induced pancreatitis (mouse) | Decreased O-Phosphorylethanolamine nih.gov | Supplementation with O-Phosphorylethanolamine and glutamic acid nih.gov | Attenuated severity of pancreatitis nih.gov |

| L-arginine-induced pancreatitis (mouse) | Decreased O-Phosphorylethanolamine nih.gov | Not reported | Not applicable |

These findings from preclinical models suggest that targeting the metabolic pathway of O-Phosphorylethanolamine could be a novel therapeutic strategy for acute pancreatitis.

Infectious Diseases and Microbial Interactions

Incorporation into Bacterial Components (e.g., Lipid A of LPS)

O-Phosphorylethanolamine (PEtn) plays a significant role in the structural modification of the outer membrane of Gram-negative bacteria, particularly through its incorporation into lipopolysaccharide (LPS), also known as endotoxin. LPS is a major component of the outer leaflet of the outer membrane and is crucial for bacterial survival and interaction with the host. It consists of three parts: the O-antigen, a core oligosaccharide, and Lipid A, which anchors the LPS molecule in the membrane. wikipedia.org

PEtn can be covalently attached to the Lipid A moiety of LPS by a class of enzymes called phosphoethanolamine transferases. nih.gov This modification alters the chemical and physical properties of Lipid A, which is the primary component responsible for the endotoxic activity of LPS and its recognition by the host's innate immune system, particularly through the Toll-like receptor 4 (TLR4).

The addition of the positively charged PEtn molecule to the negatively charged phosphate (B84403) groups of Lipid A reduces the net negative charge of the bacterial outer membrane. This charge modification is a key mechanism by which bacteria can develop resistance to cationic antimicrobial peptides (CAMPs). rsc.org CAMPs are a component of the host's innate immune defense and act by binding to and disrupting the negatively charged bacterial membranes. By neutralizing this charge, the PEtn modification of Lipid A hinders the binding of CAMPs, thereby protecting the bacteria from their lytic action.

For example, in the probiotic Escherichia coli strain Nissle 1917, the Lipid A is modified with PEtn. Deletion of the gene encoding the PEtn transferase in this strain resulted in increased susceptibility to the CAMPs polymyxin (B74138) B and colistin (B93849), confirming the role of PEtn in mediating this resistance. rsc.org

The following table details the modification of bacterial components with O-Phosphorylethanolamine:

| Bacterial Component | Modification | Enzyme | Functional Consequence | Example Bacteria |

| Lipid A of Lipopolysaccharide (LPS) | Covalent attachment of PEtn to phosphate groups. | This compound transferase nih.gov | Reduces net negative charge of the outer membrane, confers resistance to cationic antimicrobial peptides (CAMPs). rsc.org | Escherichia coli, Salmonella enterica nih.gov |

This ability to modify their outer membrane with PEtn provides Gram-negative bacteria with an adaptive advantage, allowing them to survive in hostile environments, including within a host, and to resist certain types of antimicrobial agents.

This compound Transferases as Targets in Multi-Drug Resistant Bacteria Research

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, rendering many last-resort antibiotics ineffective. One key mechanism of resistance, particularly against polymyxin-class antibiotics like colistin, involves the modification of the bacterial outer membrane. This compound (PEA) transferases are enzymes at the center of this resistance mechanism.

These enzymes function by adding a this compound moiety to the lipid A component of lipopolysaccharides (LPS) on the bacterial outer membrane. nih.govnih.gov This modification alters the net charge of the membrane, reducing its affinity for the positively charged polymyxin antibiotics and thereby conferring resistance. nih.gov

Several PEA transferases have been identified in pathogenic bacteria, including chromosomally encoded enzymes like EptA and plasmid-borne variants such as the mobilized colistin resistance (MCR) enzymes. nih.govmdpi.com The discovery of plasmid-mediated MCR genes is particularly concerning as it allows for the rapid horizontal transfer of resistance between different bacterial species.

Due to their critical role in conferring antibiotic resistance, PEA transferases have become promising targets for new drug development. The goal is to develop inhibitors that can block the action of these enzymes. Such inhibitors, when used in combination with polymyxins, could potentially reverse antibiotic resistance and restore the effectiveness of these crucial last-line treatments against MDR Gram-negative infections. nih.govarvojournals.org

Table 1: Key this compound Transferases in Bacterial Resistance

| Enzyme Family | Encoding | Mechanism of Action | Significance in Resistance |

|---|---|---|---|

| EptA | Chromosomal | Modifies lipid A with this compound, reducing antibiotic affinity. | An intrinsic resistance mechanism in many Gram-negative bacteria. |

| MCR | Plasmid | Modifies lipid A with this compound, conferring high-level colistin resistance. | Facilitates rapid spread of resistance between different bacterial species. |

Other Disease States

Role in Extramammary Paget's Disease Mechanisms

Extramammary Paget's disease (EMPD) is a rare form of skin cancer, and recent metabolomic studies have begun to shed light on its underlying biochemical processes. An untargeted metabolomics study comparing EMPD tissue with healthy tissue identified significant alterations in the metabolic profile of the cancerous cells. nih.gov

Among the identified metabolites, O-Phosphorylethanolamine was found to be one of the most significantly upregulated compounds in EMPD tissue. nih.gov This finding suggests a potential dysregulation in the metabolism of glycerophospholipids, which are essential components of cell membranes. The increased level of O-Phosphorylethanolamine, a precursor in the synthesis of phosphatidylethanolamine, may indicate altered membrane synthesis and turnover, processes that are often accelerated in cancer to support rapid cell growth and proliferation. nih.govnih.gov While the precise role of this upregulation is still under investigation, it points to the glycerophospholipid metabolism pathway as a potential area of interest for understanding EMPD pathogenesis. nih.gov

Table 2: Metabolite Changes in Extramammary Paget's Disease

| Metabolite | Regulation Status in EMPD | Fold Change | VIP Score | Potential Implication |

|---|---|---|---|---|

| O-Phosphorylethanolamine | Upregulated | 2.02 | 2.28 | Altered phospholipid metabolism and membrane synthesis. nih.gov |

| Feruloyl putrescine | Upregulated | 4.52 | 2.32 | Associated with cell growth and proliferation. nih.gov |

| 6-Methylnicotinamide | Upregulated | 3.41 | 2.29 | Involved in NAD+ metabolism, crucial for cellular energetics. nih.gov |

| Lipopolysaccharide (LPS) 18:2 | Downregulated | 0.38 | 2.34 | Changes in microbial-related components or lipid metabolism. nih.gov |

Data sourced from a 2024 study on the metabolome profile of EMPD. nih.gov

Changes in Wet Age-Related Macular Degeneration

Metabolomic analyses of plasma from individuals with wet age-related macular degeneration (wAMD) have identified O-Phosphorylethanolamine as a differentially expressed metabolite compared to healthy controls. nih.gov This alteration is part of a broader disruption of glycerophospholipid metabolism observed in the disease. arvojournals.org

In one study, O-Phosphorylethanolamine was selected for further in vitro experiments to determine its functional effects on retinal cells. The results showed that O-Phosphorylethanolamine inhibited tube formation and migration in primary human retinal endothelial cells (HRECs). nih.gov This finding is significant because angiogenesis, the formation of new blood vessels, in the choroid is a central pathological feature of wAMD. The inhibitory effect of O-Phosphorylethanolamine on endothelial cell processes suggests it may play a role in modulating the neovascularization that drives vision loss in the disease. nih.gov These findings highlight that systemic metabolic changes, including variations in O-Phosphorylethanolamine levels, may be linked to the pathogenesis of wAMD. nih.gov

Link to Neuropsychiatric Disorders through Enzyme Dysregulation

Dysregulation of phospholipid metabolism, including the pathways involving O-Phosphorylethanolamine, has been increasingly linked to the pathophysiology of several neuropsychiatric disorders. The enzymes that regulate the synthesis and breakdown of these crucial membrane components are critical for proper brain function. mdpi.com

One notable finding is the identification of plasma O-Phosphorylethanolamine (PEA) as a potential biomarker for major depressive disorder (MDD). nih.gov Studies have shown that plasma levels of PEA are significantly lower during depressive episodes and increase as patients approach remission, suggesting a link between PEA levels and the clinical state of depression. nih.gov

Furthermore, research has pointed to specific enzymes in the phosphatidylethanolamine synthesis pathway. For instance, genetic variations in the PEMT gene, which encodes the enzyme phosphatidylethanolamine N-methyltransferase, have been linked to susceptibility to schizophrenia in some studies. mdpi.com Deficiencies in other key enzymes, such as CTP:this compound cytidylyltransferase (encoded by the PCYT2 gene), have been connected to neurological disorders by disrupting the production of phosphatidylethanolamine, which can lead to mitochondrial dysfunction. frontiersin.orgnih.gov The brain's high concentration of phospholipids makes it particularly vulnerable to disruptions in the enzymes that maintain lipid homeostasis, potentially contributing to the neurobiological underpinnings of various psychiatric illnesses. mdpi.commdpi.com

Advanced Research Methodologies and Analytical Approaches for O Phosphorylethanolamine

Spectroscopic Techniques for Metabolic Profiling

Spectroscopic methods are powerful tools for the comprehensive analysis of metabolites, including PEA, within biological systems. nih.gov These techniques provide detailed information on the chemical composition and concentration of various small molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and concentration of metabolites in a sample. technologynetworks.com For PEA analysis, ¹H NMR is commonly used to identify and quantify the molecule based on the unique chemical shifts of its protons. technologynetworks.comnih.gov Advanced 2D NMR techniques can resolve complex overlapping signals, which is particularly useful in complex biological mixtures. nih.gov Furthermore, ³¹P NMR is highly effective for studying phosphorus-containing metabolites like PEA, offering a wide chemical shift dispersion and 100% natural abundance of the ³¹P isotope, which simplifies analysis. nih.gov

| NMR Technique | Application for O-Phosphorylethanolamine Analysis | Key Advantages |

| ¹H NMR | Identification and quantification based on proton signals. | Non-destructive, quantitative without standards. nih.gov |

| 2D NMR | Resolving complex spectra in biological samples. nih.gov | Enhanced resolution and structural elucidation. |

| ³¹P NMR | Specific detection and quantification of phosphorus-containing metabolites. nih.gov | High sensitivity and wide chemical shift range for phosphorus compounds. nih.gov |

Mass spectrometry (MS) has become a cornerstone of metabolomics due to its high sensitivity and ability to analyze a wide range of metabolites. nih.govnih.gov When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), MS allows for the robust separation and quantification of PEA in complex biological matrices.

HPLC-ESI-MS/MS and UPLC-MS/MS: These techniques combine the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.govresearchgate.netacs.orgnih.gov Electrospray ionization (ESI) is a soft ionization method that allows for the analysis of intact PEA molecules. nih.gov Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for targeted quantification of PEA. nih.gov UPLC systems, with their smaller particle-sized columns, offer higher resolution and faster analysis times compared to traditional HPLC. nih.gov

MALDI-TOF/TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for the analysis of lipids and their precursors. frontiersin.orgnih.govyoutube.comnih.govmdpi.com In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. youtube.commdpi.com Tandem time-of-flight (TOF/TOF) analyzers can be used for structural elucidation of PEA and its derivatives through fragmentation analysis. frontiersin.org

| MS-Based Technique | Principle | Application for O-Phosphorylethanolamine |